Cas no 55294-30-9 ((1-Phenylbutyl)hydrazine)

(1-Phenylbutyl)hydrazine is a hydrazine derivative featuring a phenylbutyl substituent, which enhances its utility as a versatile intermediate in organic synthesis. Its structure combines a hydrazine functional group with an aromatic moiety, making it valuable for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s reactivity allows for selective transformations, including condensation and cyclization reactions, facilitating the synthesis of heterocyclic compounds. Its stability under controlled conditions ensures consistent performance in synthetic applications. (1-Phenylbutyl)hydrazine is particularly useful in medicinal chemistry for the development of hydrazide-based scaffolds. Proper handling and storage are recommended due to its hydrazine-related reactivity.
(1-Phenylbutyl)hydrazine structure
(1-Phenylbutyl)hydrazine structure
商品名:(1-Phenylbutyl)hydrazine
CAS番号:55294-30-9
MF:C10H16N2
メガワット:164.247442245483
CID:6785486
PubChem ID:19855707

(1-Phenylbutyl)hydrazine 化学的及び物理的性質

名前と識別子

    • alpha-n-propylbenzylhydrazine
    • SCHEMBL10394824
    • ONQAARZFNMYZBE-UHFFFAOYSA-N
    • (1-PHENYLBUTYL)HYDRAZINE
    • 55294-30-9
    • AKOS000193355
    • (1-Phenylbutyl)hydrazine
    • MDL: MFCD09948544
    • インチ: 1S/C10H16N2/c1-2-6-10(12-11)9-7-4-3-5-8-9/h3-5,7-8,10,12H,2,6,11H2,1H3
    • InChIKey: ONQAARZFNMYZBE-UHFFFAOYSA-N
    • ほほえんだ: N(C(C1C=CC=CC=1)CCC)N

計算された属性

  • せいみつぶんしりょう: 164.131348519g/mol
  • どういたいしつりょう: 164.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 38Ų

(1-Phenylbutyl)hydrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1651381-10g
(1-Phenylbutyl)hydrazine
55294-30-9 98%
10g
¥34927.00 2024-05-09

(1-Phenylbutyl)hydrazine 関連文献

(1-Phenylbutyl)hydrazineに関する追加情報

Introduction to (1-Phenylbutyl)hydrazine and Its Significance in Modern Chemical Research

Compound with the CAS number 55294-30-9, known as (1-Phenylbutyl)hydrazine, is a chemical entity that has garnered considerable attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in various scientific applications, particularly in the development of novel therapeutic agents and biochemical studies. The molecular structure of (1-Phenylbutyl)hydrazine consists of a phenyl group attached to a butyl chain, which is further linked to a hydrazine moiety. This configuration endows the compound with distinct reactivity and potential biological activity, making it a valuable scaffold for synthetic chemists and medicinal biologists.

The significance of (1-Phenylbutyl)hydrazine in contemporary research is underscored by its versatility in chemical synthesis and its potential applications in drug discovery. Recent studies have highlighted its role as an intermediate in the synthesis of more complex molecules, including those with pharmacological relevance. The compound's ability to participate in various chemical reactions, such as condensation and cyclization, makes it a useful building block for constructing intricate molecular architectures. These properties have been leveraged in the development of new methodologies for constructing heterocyclic compounds, which are widely used in pharmaceuticals due to their diverse biological activities.

In the realm of medicinal chemistry, (1-Phenylbutyl)hydrazine has been explored for its potential as a precursor in the synthesis of bioactive molecules. For instance, researchers have investigated its use in generating hydrazine derivatives that exhibit antimicrobial and anti-inflammatory properties. The phenylbutyl moiety contributes to the lipophilicity of these derivatives, enhancing their membrane permeability and thus their bioavailability. This has led to the exploration of (1-Phenylbutyl)hydrazine-based compounds as candidates for treating various inflammatory and infectious diseases. The hydrazine group, on the other hand, is well-known for its reactivity with carbonyl compounds, leading to the formation of hydrazones—a class of compounds that have shown promise in anticancer therapies.

Recent advancements in computational chemistry have further elucidated the mechanistic aspects of reactions involving (1-Phenylbutyl)hydrazine. Molecular modeling studies have provided insights into how this compound interacts with biological targets, such as enzymes and receptors. These studies have been crucial in understanding the binding affinity and specificity of (1-Phenylbutyl)hydrazine-derived molecules, which is essential for designing drugs with improved efficacy and reduced side effects. Additionally, computational approaches have been used to predict the metabolic pathways by which these compounds are processed within living organisms, aiding in the optimization of drug candidates for clinical use.

The synthetic utility of (1-Phenylbutyl)hydrazine extends beyond its role as an intermediate in drug development. It has also been employed in materials science, where its structural features contribute to the development of novel polymers and coatings with enhanced thermal stability and mechanical strength. The ability of this compound to form stable complexes with metal ions has opened up avenues for its use in catalysis and material science applications. These complexes often exhibit unique catalytic properties that can be harnessed for industrial processes requiring high selectivity and efficiency.

In conclusion, compound CAS number 55294-30-9, known as (1-Phenylbutyl)hydrazine, represents a fascinating chemical entity with broad applications across multiple scientific disciplines. Its unique structural features make it a versatile tool for synthetic chemists and medicinal biologists alike. As research continues to uncover new methodologies and applications for this compound, its importance in advancing chemical science and pharmaceutical innovation is set to grow even further. The ongoing exploration of its reactivity, biological activity, and synthetic potential underscores its enduring relevance in modern chemical research.

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